An In-depth Technical Guide to 1H,1H,5H-Octafluoropentyl Methacrylate: Structure, Properties, and Applications
An In-depth Technical Guide to 1H,1H,5H-Octafluoropentyl Methacrylate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA), a fluorinated monomer pivotal in the development of advanced polymers. With its unique combination of a methacrylate backbone and a fluorinated side chain, OFPMA is instrumental in creating materials with exceptional properties relevant to a multitude of high-performance applications, including the biomedical and pharmaceutical fields.
Core Chemical Identity and Structure
1H,1H,5H-Octafluoropentyl methacrylate is a methacrylate ester characterized by a five-carbon chain with eight fluorine atoms. The presence of the methacrylate group allows for straightforward polymerization, while the fluorinated alkyl chain imparts unique surface and bulk properties to the resulting polymers.[1][2]
The chemical structure of 1H,1H,5H-Octafluoropentyl methacrylate is as follows:
Chemical Formula: C₉H₈F₈O₂[3][4][5][6]
Molecular Weight: 300.15 g/mol [3][4][5][6]
CAS Registry Number: 355-93-1[4][5]
IUPAC Name: 2,2,3,3,4,4,5,5-octafluoropentyl 2-methylprop-2-enoate
Physicochemical and Thermal Properties
The incorporation of a significant number of fluorine atoms into the molecular structure of OFPMA results in a unique set of physical and chemical properties. These properties are summarized in the table below.
| Property | Value | Reference |
| Appearance | Colorless to almost colorless clear liquid | [6] |
| Boiling Point | 88 °C at 40 mmHg | [3][5][6] |
| Melting Point | 8-12 °C | [3] |
| Density | 1.432 g/mL at 25 °C | [3][5][6] |
| Refractive Index (n20/D) | 1.358 | [3][5][6] |
Key Characteristics and Advantages of OFPMA-based Polymers
Polymers synthesized from 1H,1H,5H-Octafluoropentyl methacrylate exhibit a range of desirable characteristics that make them suitable for specialized applications:
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Low Surface Energy: The high fluorine content leads to polymers with very low surface energy. This translates to excellent hydrophobicity (water repellency) and oleophobicity (oil repellency), making them ideal for anti-fouling, non-stick, and self-cleaning surfaces.[1][2]
-
High Chemical Resistance: The strength of the carbon-fluorine bond provides exceptional resistance to a wide range of chemicals, including aggressive solvents, acids, and bases. This is a critical property for materials used in harsh chemical environments.[1][2]
-
Thermal Stability: Fluorinated polymers are known for their enhanced thermal stability, allowing them to maintain their structural integrity and performance at elevated temperatures.[2]
-
Low Refractive Index: OFPMA and its polymers have a low refractive index, a property that is highly beneficial for optical applications such as anti-reflection coatings and specialty lenses.[1][2]
-
Radiation Resistance: These polymers often exhibit good resistance to degradation by various forms of radiation.[3]
-
Biocompatibility: In the context of drug development and medical devices, fluorinated polymers can exhibit enhanced biocompatibility, which is crucial for applications involving direct contact with biological systems.[7]
Applications in Research and Drug Development
The unique properties of 1H,1H,5H-Octafluoropentyl methacrylate have led to its use in a variety of applications, including those of interest to the pharmaceutical and biomedical sectors:
-
Medical Device Coatings: OFPMA-based polymers are used to create hydrophobic and biocompatible coatings for medical devices. These coatings can reduce friction, prevent biofouling, and improve the overall performance and longevity of the device.[7]
-
Dental Materials: In dentistry, these fluorinated monomers are incorporated into materials for restorations and sealants due to their durability, chemical resistance, and low surface energy, which can help to repel plaque.[3]
-
Drug Delivery Systems: The hydrophobic nature of OFPMA can be leveraged in the design of controlled-release drug delivery systems, such as in the formulation of nanoparticles or microcapsules.
-
Plastic Lenses and Optical Components: Its low refractive index makes it a valuable component in the manufacturing of plastic lenses, anti-reflective films, and other optical materials used in scientific instrumentation.[1][3]
-
Fiber Treatment Agents: OFPMA can be used to treat fibers to impart water and oil repellency, which can be useful in the production of specialized textiles for medical or laboratory use.[3]
Experimental Protocols
Synthesis of 1H,1H,5H-Octafluoropentyl Methacrylate
A common method for the synthesis of 1H,1H,5H-Octafluoropentyl methacrylate involves the transesterification of methyl methacrylate with 1H,1H,5H-octafluoropentanol. A representative experimental protocol is described below.[3]
Materials:
-
1H,1H,5H-octafluorobutanol (referred to as octafluorobutanol in the source) (23.2 g, 0.1 mol)
-
Dichloromethane (23 ml)
-
2,6-di-tert-butyl-p-cresol (polymerization inhibitor) (0.3 g)
-
Methyl methacrylate (20 g, 0.11 mol)
-
Trifluoroacetic anhydride
-
Saturated saline solution
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate
Procedure:
-
In a 250 ml three-necked flask equipped with a mechanical stirrer, add 23.2 g of 1H,1H,5H-octafluorobutanol, 23 ml of dichloromethane, and 0.3 g of 2,6-di-tert-butyl-p-cresol.
-
With stirring at 25 °C, add a mixture of 20 g of methyl methacrylate and trifluoroacetic anhydride dropwise over a period of 30 minutes. Monitor the reaction progress using gas-phase tracking.
-
After approximately 2 hours, dilute the reaction mixture with 20 ml of dichloromethane.
-
Wash the organic phase three times with a saturated saline solution.
-
Slowly add 100 ml of a 10% sodium bicarbonate solution with stirring to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purify the product by vacuum distillation, collecting the colorless liquid at 80-82 °C (85 mmHg). This procedure yields 1H,1H,5H-Octafluoropentyl methacrylate with a purity of 99.1% and a yield of 88.4%.[3]
Caption: Workflow for the synthesis of 1H,1H,5H-Octafluoropentyl methacrylate.
Free-Radical Polymerization of 1H,1H,5H-Octafluoropentyl Methacrylate
Polymers of OFPMA can be synthesized via free-radical polymerization. The following is a general procedure for the solution polymerization of OFPMA.
Materials:
-
1H,1H,5H-Octafluoropentyl methacrylate (monomer)
-
Toluene (solvent)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Methanol (for precipitation)
-
Nitrogen gas
Procedure:
-
In a two-necked round-bottom flask equipped with a condenser and a nitrogen inlet, dissolve the desired amount of 1H,1H,5H-Octafluoropentyl methacrylate in toluene.
-
Add the initiator, AIBN (typically 1 mol% with respect to the monomer).
-
Flush the reaction mixture with dry nitrogen gas for 20-30 minutes to remove any dissolved oxygen, which can inhibit the polymerization.
-
Immerse the reaction flask in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed under a nitrogen atmosphere with constant stirring for a specified time (e.g., 5 hours).
-
After the reaction is complete, cool the flask to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.
-
Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1H,1H,5H-Octafluoropentyl Acrylate synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H,1H,5H-Octafluoropentyl Methacrylate | 355-93-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. polysciences.com [polysciences.com]
